molecular formula C20H19NO2 B8193904 3'-(Benzyloxy)-5-methoxy-[1,1'-biphenyl]-3-amine

3'-(Benzyloxy)-5-methoxy-[1,1'-biphenyl]-3-amine

Cat. No.: B8193904
M. Wt: 305.4 g/mol
InChI Key: XJJBCVSFXGGYLT-UHFFFAOYSA-N
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Description

3’-(Benzyloxy)-5-methoxy-[1,1’-biphenyl]-3-amine is an organic compound that belongs to the biphenyl class of chemicals. This compound is characterized by the presence of a benzyloxy group at the 3’ position, a methoxy group at the 5 position, and an amine group at the 3 position on the biphenyl structure. The unique arrangement of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(Benzyloxy)-5-methoxy-[1,1’-biphenyl]-3-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the biphenyl core: This can be achieved through a Suzuki coupling reaction between a boronic acid derivative and a halogenated benzene compound.

    Introduction of the benzyloxy group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group on the biphenyl core.

    Methoxylation: The methoxy group is introduced through a methylation reaction using a methylating agent such as dimethyl sulfate or methyl iodide.

    Amination: The amine group is introduced through a reduction reaction of a nitro precursor or via direct amination using ammonia or an amine source.

Industrial Production Methods

Industrial production of 3’-(Benzyloxy)-5-methoxy-[1,1’-biphenyl]-3-amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3’-(Benzyloxy)-5-methoxy-[1,1’-biphenyl]-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the biphenyl core.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used under appropriate conditions.

    Coupling Reactions: Palladium-catalyzed coupling reactions often use reagents like boronic acids and halogenated compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

3’-(Benzyloxy)-5-methoxy-[1,1’-biphenyl]-3-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 3’-(Benzyloxy)-5-methoxy-[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3’-(Benzyloxy)-[1,1’-biphenyl]-3-amine: Lacks the methoxy group, which may alter its reactivity and biological activity.

    5-Methoxy-[1,1’-biphenyl]-3-amine:

    3’-(Benzyloxy)-5-methoxy-[1,1’-biphenyl]-2-amine: The position of the amine group is different, which can influence its reactivity and interactions.

Uniqueness

The presence of both benzyloxy and methoxy groups at specific positions on the biphenyl core makes 3’-(Benzyloxy)-5-methoxy-[1,1’-biphenyl]-3-amine unique. This unique arrangement imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-methoxy-5-(3-phenylmethoxyphenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2/c1-22-20-12-17(10-18(21)13-20)16-8-5-9-19(11-16)23-14-15-6-3-2-4-7-15/h2-13H,14,21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJJBCVSFXGGYLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)N)C2=CC(=CC=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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